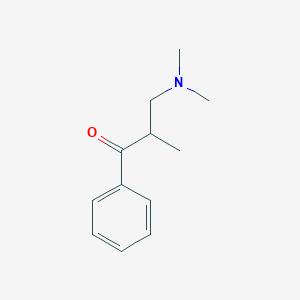

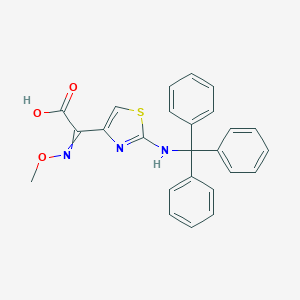

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H21N3O3S and its molecular weight is 443.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Measurement and Correlation

(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid has been studied for its solubility in various solvents. Zhou et al. (2011) measured its solubility in water, methanol, ethanol, and glycol, and developed models to predict solubility in binary solvent mixtures using a laser monitoring observation technique. Jouyban and colleagues (2012) commented on these findings, emphasizing the importance of understanding solubility for pharmaceutical applications (Zhou et al., 2011) (A. Jouyban et al., 2012).

Synthesis Methods

There has been significant research into the synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid and its derivatives. For instance, Ochiai et al. (1981) focused on synthesizing geometrically isomeric forms of this compound to explore their structure-activity relationships in cephalosporins. Daloia et al. (1993) provided a method for preparing its acetylchloride hydrochloride derivative (M. Ochiai et al., 1981) (E. Daloia et al., 1993).

Pharmaceutical Intermediates

The compound has been used in synthesizing intermediates for cephalosporin antibiotics. Liu Dong-zhi (2005) improved the synthesis process of a thioester derivative, which is significant for antibiotic production. Similarly, research by Gao et al. (2008) and Zhang Shu-fang (2009) on various derivatives aimed to improve the efficiency of synthesis for pharmaceutical applications (Liu Dong-zhi, 2005) (Shihao Gao et al., 2008) (Zhang Shu-fang, 2009).

Application in Antibacterial Agents

The compound's derivatives have shown promise as antibacterial agents. For example, Ma Xi-han (2011) synthesized derivatives that exhibited antibacterial activities against various strains, indicating the potential of these compounds in developing new antibiotics (Ma Xi-han, 2011).

Mechanism of Action

Properties

| { "Design of Synthesis Pathway": "The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid involves multiple steps including protection, coupling, deprotection, and oxidation.", "Starting Materials": [ "2-Tritylaminothiazole", "Methoxyamine hydrochloride", "Diethyl malonate", "Triethylamine", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of 2-Tritylaminothiazole with diethyl malonate and triethylamine in DMF", "Coupling of the protected 2-Tritylaminothiazole with methoxyamine hydrochloride using PyBOP in DMF", "Deprotection of the coupled product using HCl in dioxane", "Oxidation of the deprotected product using NaOH and NaHCO3 in water", "Isolation and purification of the final product using MgSO4" ] } | |

CAS No. |

64485-90-1 |

Molecular Formula |

C25H21N3O3S |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+ |

InChI Key |

PKPGSMOHYWOGJR-XAYXJRQQSA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |

SMILES |

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

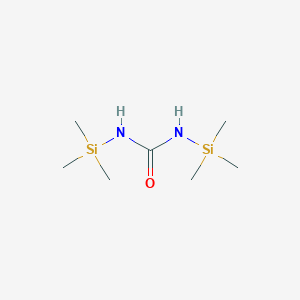

Pictograms |

Flammable; Health Hazard |

Synonyms |

2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)